Demethoxydeacetoxypseudolaric acid B
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Overview
Description
Demethoxydeacetoxypseudolaric acid B is a diterpenoid compound derived from the root barks of Pseudolarix amabilis. It is a metabolite of the glucoside of pseudolaric acid C2. This compound has garnered interest due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethoxydeacetoxypseudolaric acid B can be synthesized through the hydrolysis of pseudolaric acid C2. The process involves the removal of methoxy and acetoxy groups under specific reaction conditions. The synthetic route typically includes:
Hydrolysis: Pseudolaric acid C2 is subjected to hydrolysis using acidic or basic conditions to remove the methoxy and acetoxy groups.
Purification: The resulting product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the root barks of Pseudolarix amabilis, followed by hydrolysis and purification processes. The use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Demethoxydeacetoxypseudolaric acid B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Demethoxydeacetoxypseudolaric acid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research focuses on its potential as an antitumor agent and its ability to modulate the immune system.
Industry: It is used in the development of pharmaceuticals and as a bioactive compound in various formulations
Mechanism of Action
Demethoxydeacetoxypseudolaric acid B exerts its effects by inhibiting the growth of microorganisms through the inhibition of their metabolic pathways. It prevents cell division and modulates the immune system. The compound also exhibits antitumor activity by targeting specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pseudolaric acid C2: The parent compound from which demethoxydeacetoxypseudolaric acid B is derived.
Pseudolaric acid B: Another diterpenoid with similar biological activities.
Pseudolaric acid A: Known for its antimicrobial and antitumor properties
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compounds. Its ability to modulate the immune system and exhibit potent antitumor activity makes it a valuable compound for scientific research and pharmaceutical development .
Biological Activity
Demethoxydeacetoxypseudolaric acid B (DMAPB), a diterpene derived from the traditional medicinal plant Pseudolarix amabilis, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- IUPAC Name : (1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
- Molecular Formula : C₂₀H₂₄O₇
- Molecular Weight : 376.4 g/mol
- CAS Number : 82508-36-9
Antitumor Activity
DMAPB exhibits significant antitumor effects across various cancer cell lines. Studies indicate that it induces apoptosis through multiple pathways:
- Apoptosis Induction : DMAPB triggers apoptosis in cancer cells by downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax). This leads to the activation of caspases, crucial mediators in the apoptotic pathway .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase in HeLa cells, disrupting microtubule formation and leading to cell death .
Antifungal Activity
DMAPB demonstrates antifungal properties, particularly against Candida albicans. In vitro studies have shown that it enhances the efficacy of fluconazole, suggesting potential for synergistic therapeutic strategies in treating fungal infections .
Immunomodulatory Effects
Research indicates that DMAPB modulates immune responses, showing immunosuppressive activity on T lymphocytes. This characteristic may be beneficial in conditions where immune modulation is desirable, such as autoimmune diseases or transplant rejection .
Anti-Angiogenic Properties
DMAPB inhibits angiogenesis by affecting endothelial cell proliferation and migration. It has been demonstrated to disrupt the formation of capillary-like structures in vitro, indicating its potential as an anti-cancer agent by limiting tumor vascularization .
The mechanisms underlying the biological activities of DMAPB are multifaceted:
- Microtubule Destabilization : Similar to known chemotherapeutics like colchicine, DMAPB destabilizes microtubules, which is critical for mitosis and cellular integrity .
- Regulation of Signaling Pathways : DMAPB influences several signaling pathways involved in cell survival and apoptosis, including the c-Jun N-terminal kinase (JNK) pathway and protein kinase C signaling cascades .
Case Studies and Research Findings
Several studies have documented the biological effects of DMAPB:
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of DMAPB across various cancer cell lines reported IC50 values ranging from 1 to 3 mM, indicating potent activity compared to standard chemotherapeutics .
- Combination Therapy Studies : Research investigating the combination of DMAPB with other antifungal agents demonstrated enhanced antifungal efficacy against resistant strains of Candida species .
- Longitudinal Studies on Immune Modulation : Clinical observations have noted changes in immune profiles in patients treated with DMAPB-containing formulations, suggesting its role in modulating immune responses effectively over time .
Properties
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?
A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].
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